4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound “4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . For example, some thiazole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins .
Pharmacokinetics
The review on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally related to the compound , mentions in silico pharmacokinetic and molecular modeling studies .
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a methoxyphenyl group and a thiadiazole moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which are often more biologically active.
Reduction: Reduction reactions can lead to the formation of amine derivatives, which may have different biological properties.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-4,5-dihydro-1,2,5-thiadiazol-3-amine 1,1-dioxide can be compared with other thiadiazole derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide: Used in medicinal chemistry for its potential as a pan-Kras inhibitor.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-15-7-4-2-6(3-5-7)8-9(10)12-16(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTYWJUVELGPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.